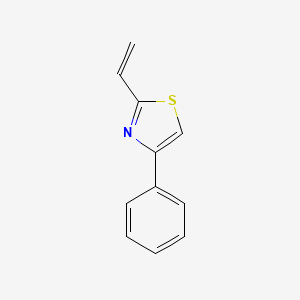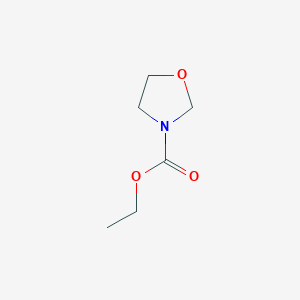
Methyl 4-(1-fluorovinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-fluorovinyl)benzoate is an organic compound characterized by the presence of a fluorovinyl group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-fluorovinyl)benzoate typically involves the reaction of 4-(1-fluorovinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid reacts with the hydroxyl group of methanol to form the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or other strong acids are used to facilitate the esterification reaction under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(1-fluorovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The fluorovinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluorovinyl group to a fluoromethyl group.
Substitution: The fluorine atom in the fluorovinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-(1-fluorovinyl)benzaldehyde or 4-(1-fluorovinyl)benzoic acid.
Reduction: Formation of Methyl 4-(fluoromethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-fluorovinyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies due to the presence of the fluorine atom.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which Methyl 4-(1-fluorovinyl)benzoate exerts its effects depends on its interaction with specific molecular targets. The fluorovinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-fluorobenzoate: Lacks the vinyl group, making it less reactive in certain chemical transformations.
Methyl 4-(2-fluorovinyl)benzoate: Similar structure but with the fluorovinyl group in a different position, affecting its reactivity and applications.
Methyl 4-(1-chlorovinyl)benzoate: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
Uniqueness: Methyl 4-(1-fluorovinyl)benzoate is unique due to the presence of the fluorovinyl group, which imparts distinct chemical properties such as increased reactivity and potential for diverse chemical transformations. The fluorine atom also enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
201606-59-9 |
|---|---|
Molekularformel |
C10H9FO2 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
methyl 4-(1-fluoroethenyl)benzoate |
InChI |
InChI=1S/C10H9FO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
UJWUVMNUAWAQJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


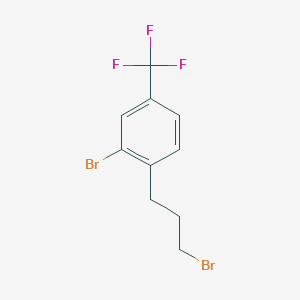
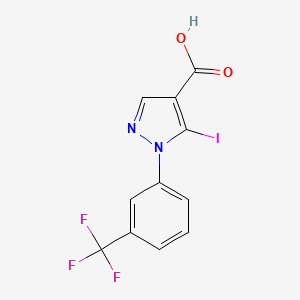
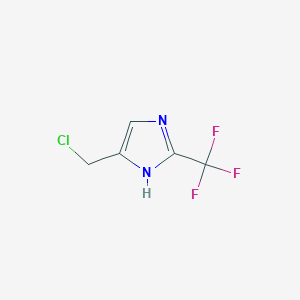
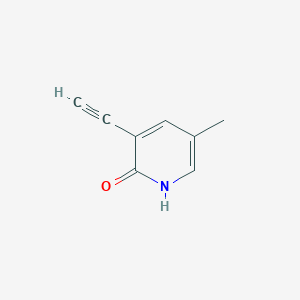
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)


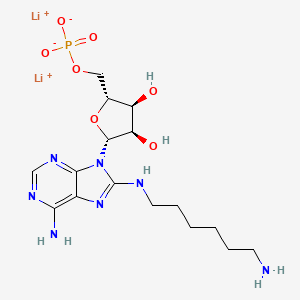
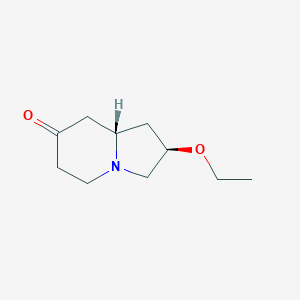

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
